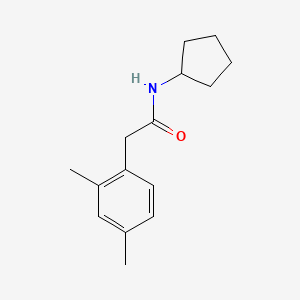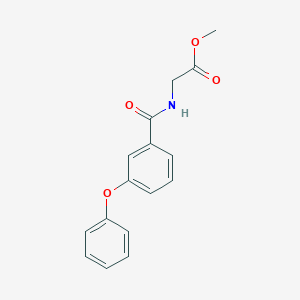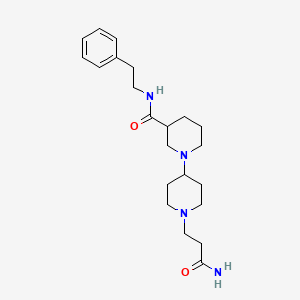![molecular formula C15H24N4 B5353288 1-[6-(1-piperidinyl)-3-pyridazinyl]azepane](/img/structure/B5353288.png)
1-[6-(1-piperidinyl)-3-pyridazinyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(1-piperidinyl)-3-pyridazinyl]azepane, also known as PZP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PZP is a heterocyclic compound with a seven-membered ring structure, and it has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for use in various research applications.
Wirkmechanismus
1-[6-(1-piperidinyl)-3-pyridazinyl]azepane acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, binding to the receptor and preventing the binding of acetylcholine. This leads to a reduction in the activity of the receptor, which in turn affects various physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholine release, the modulation of synaptic transmission, and the regulation of calcium signaling. These effects are thought to be mediated by the α7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes, including learning and memory, attention, and sensory processing.
Vorteile Und Einschränkungen Für Laborexperimente
1-[6-(1-piperidinyl)-3-pyridazinyl]azepane has several advantages for use in scientific research, including its selectivity for the α7 nicotinic acetylcholine receptor and its ability to modulate various physiological processes. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for research on 1-[6-(1-piperidinyl)-3-pyridazinyl]azepane, including its use in the development of new pharmacological treatments for neurological disorders such as Alzheimer's disease and schizophrenia. This compound may also be useful for investigating the role of the α7 nicotinic acetylcholine receptor in other physiological processes, such as inflammation and immune function. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound and to develop new methods for its synthesis and administration.
Synthesemethoden
The synthesis of 1-[6-(1-piperidinyl)-3-pyridazinyl]azepane typically involves the reaction of 1-piperidinecarboxylic acid with 3-pyridazinecarboxylic acid, followed by reduction with sodium borohydride. This reaction yields this compound as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[6-(1-piperidinyl)-3-pyridazinyl]azepane has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function and memory. This compound has also been studied for its potential use as a pharmacological tool for investigating the role of this receptor in various neurological disorders.
Eigenschaften
IUPAC Name |
1-(6-piperidin-1-ylpyridazin-3-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-2-5-11-18(10-4-1)14-8-9-15(17-16-14)19-12-6-3-7-13-19/h8-9H,1-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYOEFAUMSOFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1S)-2,3-dihydro-1H-inden-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5353208.png)

![N-{3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5353232.png)
![1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5353237.png)

![1,2,3,6,7,8-hexahydro-10H-cyclopenta[4,5]thieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10-one](/img/structure/B5353253.png)
![N-[2-(4-fluorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5353268.png)
![6-hydroxy-2-[2-(5-methyl-2-furyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5353271.png)

![7-(2,4-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5353282.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5353293.png)
![N-(1,1-dimethylprop-2-yn-1-yl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5353296.png)
![6-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5353306.png)

